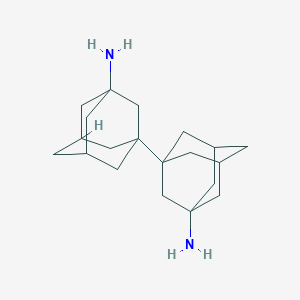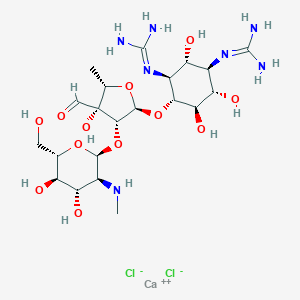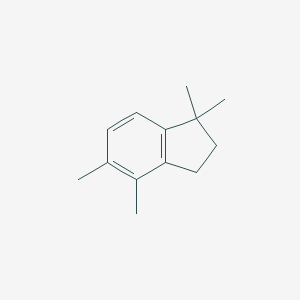
Indan, 1,1,4,5-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indian, 1,1,4,5-tetramethyl- is a chemical compound that belongs to the family of quaternary ammonium salts. It is also known as ITM and is commonly used in scientific research due to its unique properties. This compound has a molecular formula of C9H20N+ and a molecular weight of 156.26 g/mol.
Mecanismo De Acción
The mechanism of action of Indian, 1,1,4,5-tetramethyl- is not fully understood. However, it is believed that this compound acts as a surfactant and forms micelles in the reaction medium. These micelles help to solubilize the reactants and facilitate their transfer between phases.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Indian, 1,1,4,5-tetramethyl- are not well-documented. However, it is believed that this compound has low toxicity and is not harmful to living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Indian, 1,1,4,5-tetramethyl- in laboratory experiments are its low toxicity, ease of synthesis, and effectiveness as a phase transfer catalyst. However, the limitations of this compound include its high cost and limited availability.
Direcciones Futuras
There are several future directions for the use of Indian, 1,1,4,5-tetramethyl- in scientific research. One of the most promising areas of research is the development of new synthetic methods that use ITM as a catalyst. Additionally, the use of ITM in the synthesis of new materials and drugs is an area of active research.
Conclusion:
In conclusion, Indian, 1,1,4,5-tetramethyl- is a unique compound that has a wide range of applications in scientific research. Its effectiveness as a phase transfer catalyst and low toxicity make it an attractive option for use in laboratory experiments. With ongoing research, this compound has the potential to play an even more significant role in the development of new materials and drugs.
Métodos De Síntesis
The synthesis of Indian, 1,1,4,5-tetramethyl- involves the reaction of tetramethylammonium iodide with silver oxide. This reaction leads to the formation of ITM and silver iodide as a by-product. The process of synthesis is relatively simple and is commonly used in the laboratory.
Aplicaciones Científicas De Investigación
Indian, 1,1,4,5-tetramethyl- has a wide range of applications in scientific research. One of its primary uses is as a phase transfer catalyst in organic synthesis. This compound is used to facilitate the transfer of a reactant from one phase to another, which is essential in many chemical reactions.
Propiedades
Número CAS |
16204-57-2 |
|---|---|
Nombre del producto |
Indan, 1,1,4,5-tetramethyl- |
Fórmula molecular |
C13H18 |
Peso molecular |
174.28 g/mol |
Nombre IUPAC |
3,3,6,7-tetramethyl-1,2-dihydroindene |
InChI |
InChI=1S/C13H18/c1-9-5-6-12-11(10(9)2)7-8-13(12,3)4/h5-6H,7-8H2,1-4H3 |
Clave InChI |
BKSQAMSHSDSRGZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C=C1)C(CC2)(C)C)C |
SMILES canónico |
CC1=C(C2=C(C=C1)C(CC2)(C)C)C |
Sinónimos |
1,1,4,5-Tetramethylindane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



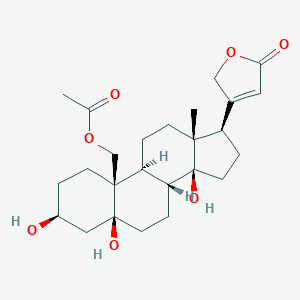
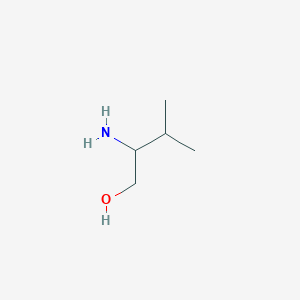
![[(p-Nitrophenyl)seleno]acetic acid](/img/structure/B100884.png)
![1,3-Dimethylbenzo[a]pyrene](/img/structure/B100885.png)
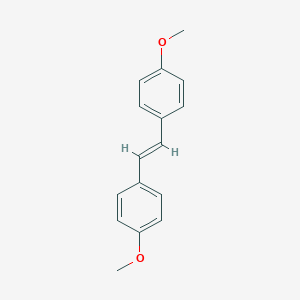
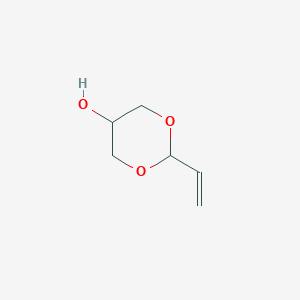
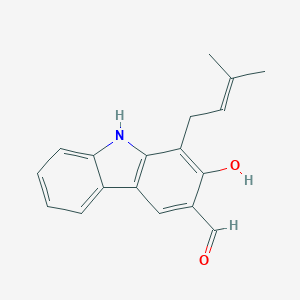
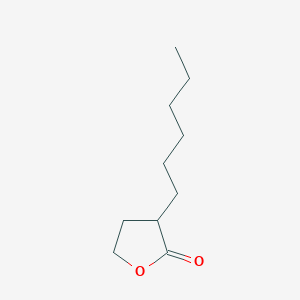
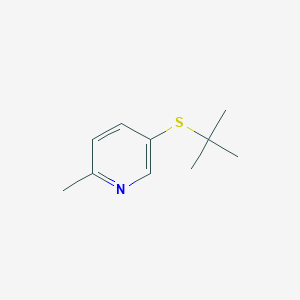
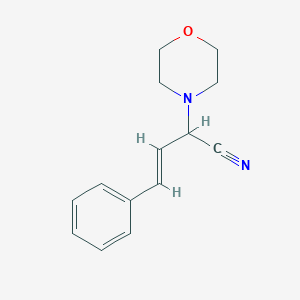
![Adouetine Z amidosulfonate [French]](/img/structure/B100901.png)

